tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C13H17N3O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a cyano group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is then trapped by the amine to yield the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of environmentally friendly and efficient methods. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can be used to synthesize carbamates under mild conditions . This method avoids overalkylation and provides high yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of N-Boc-protected amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another carbamate derivative with different substituents on the pyridine ring.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: A brominated carbamate derivative with distinct chemical properties.
Uniqueness
tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate is unique due to the presence of both a cyano group and a pyridinyl group, which confer specific reactivity and potential biological activity. Its ability to interact with voltage-gated sodium channels and CRMP2 distinguishes it from other carbamate derivatives.
Properties
CAS No. |
2624136-07-6 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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